molecular formula C6H4N2O2 B1215354 6-Ethynyluracil CAS No. 71937-27-4

6-Ethynyluracil

Cat. No.: B1215354
CAS No.: 71937-27-4
M. Wt: 136.11 g/mol
InChI Key: VJNBVBGICVVMBR-UHFFFAOYSA-N
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Description

6-Ethynyluracil, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

1. Modulation of 5-Fluorouracil Metabolism

One of the most significant applications of 6-ethynyluracil is its role as a modulator of 5-fluorouracil (5-FU) metabolism. It acts as an irreversible inhibitor of dihydropyrimidine dehydrogenase, the enzyme responsible for the catabolism of 5-FU. In studies, administration of this compound has been shown to increase the plasma concentration and half-life of 5-FU, thereby enhancing its therapeutic efficacy against tumors .

2. Anti-Tumor Activity

Research has demonstrated that this compound exhibits anti-tumor properties across various cancer models. In vivo studies indicated that pre-treatment with this compound significantly increased the accumulation of active metabolites of 5-FU in tumor tissues, leading to enhanced anti-tumor effects in mouse models . The compound has shown efficacy against colon cancer and other malignancies, suggesting its potential as a co-treatment agent in chemotherapy protocols .

Case Studies

Several studies illustrate the effectiveness of this compound in clinical settings:

Study FocusModelFindings
Modulation of 5-FUMouse Tumor ModelsIncreased plasma concentration and half-life of 5-FU; enhanced tumor response.
Inhibition StudiesLiver ExtractsOver 96% inhibition in liver extracts post-administration; significant reduction in toxic metabolite formation .
Cytotoxicity TestingVarious Cancer Cell LinesSignificant cytotoxic effects observed at concentrations ranging from 1×1061\times 10^{-6} to 2×1052\times 10^{-5} M against leukemia and melanoma cells .

Properties

CAS No.

71937-27-4

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

6-ethynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-5(9)8-6(10)7-4/h1,3H,(H2,7,8,9,10)

InChI Key

VJNBVBGICVVMBR-UHFFFAOYSA-N

SMILES

C#CC1=CC(=O)NC(=O)N1

Canonical SMILES

C#CC1=CC(=O)NC(=O)N1

Key on ui other cas no.

71937-27-4

Synonyms

6-ethynyluracil

Origin of Product

United States

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